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Compound of Interest

Compound Name: Tetrachloropropene

Cat. No.: B083866 Get Quote

This technical guide provides a comprehensive overview of the historical methods for the

synthesis of various tetrachloropropene isomers. The information is intended for researchers,

scientists, and professionals in drug development and chemical manufacturing. This document

details key synthetic pathways, experimental protocols, and quantitative data, presented in a

structured format for clarity and comparative analysis.

Introduction
Tetrachloropropenes are important chemical intermediates, notably in the production of

pesticides and as precursors to hydrofluoroolefins (HFOs), which are used as refrigerants with

low global warming potential. The synthesis of specific isomers, such as 1,1,2,3-

tetrachloropropene (HCC-1230xa), has been the subject of considerable industrial research.

Historically, the primary methods for producing tetrachloropropenes have revolved around the

chlorination and dehydrochlorination of C3 hydrocarbon feedstocks. This guide focuses on the

multi-step synthesis starting from ethylene and carbon tetrachloride, a common historical route.

Core Synthetic Pathways
The most well-documented historical methods for synthesizing 1,1,2,3-tetrachloropropene
originate from the reaction of ethylene (CH₂=CH₂) with carbon tetrachloride (CCl₄). These

multi-step processes involve a series of reactions including addition, dehydrochlorination,

chlorination, and isomerization.

A prevalent historical pathway can be summarized in the following five steps[1]:
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Telomerization: Reaction of ethylene with carbon tetrachloride to produce 1,1,1,3-

tetrachloropropane (HCC-250fb).

First Dehydrochlorination: Conversion of 1,1,1,3-tetrachloropropane to a mixture of 1,1,3-

trichloropropene (HCC-1240za) and 3,3,3-trichloropropene (HCC-1240zf).

Chlorination: Reaction of the trichloropropene mixture with chlorine to form 1,1,1,2,3-

pentachloropropane (HCC-240db).

Second Dehydrochlorination: Conversion of 1,1,1,2,3-pentachloropropane to a mixture of

1,1,2,3-tetrachloropropene (HCC-1230xa) and 2,3,3,3-tetrachloropropene (HCC-1230xf).

Isomerization: Conversion of 2,3,3,3-tetrachloropropene to the desired 1,1,2,3-

tetrachloropropene.

Recent advancements have focused on streamlining this process, for instance, by combining

the chlorination and subsequent dehydrochlorination steps into a single reactor system[2].

Experimental Protocols and Data
The following sections provide detailed experimental methodologies and quantitative data for

the key reactions in the historical synthesis of tetrachloropropene.

Method 1: Multi-Step Synthesis of 1,1,2,3-
Tetrachloropropene
This method follows the five-step pathway outlined above, starting from ethylene and carbon

tetrachloride.

Step 1: Synthesis of 1,1,1,3-Tetrachloropropane (HCC-250fb)

Reaction: CCl₄ + CH₂=CH₂ → CCl₃CH₂CH₂Cl

Experimental Protocol: Ethylene is reacted with carbon tetrachloride in the liquid phase. The

reaction is catalyzed by a system comprising a source of metallic iron (activator) and a

promoter, typically an organic phosphite or phosphate compound such as triethyl phosphate
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or tributyl phosphate[1][3]. Ferric chloride may also be present or generated in situ[4]. The

reaction is carried out with agitation[5].

Quantitative Data:

Parameter Value Reference

Temperature
50°C to 150°C (preferably

70°C to 130°C)
[3][4]

Ethylene Pressure
1 x 10⁵ Pa to 14 x 10⁵ Pa

(gauge)
[3]

CCl₄ to Ethylene Mole Ratio
0.02:1 to 50:1 (preferably 1:1

to 3:1)
[5]

Residence Time
0.01 to 24 hours (preferably 1

to 12 hours)
[5]

Selectivity for HCC-250fb 95% [5]

CCl₄ Conversion (single-pass) 70% [5]

Step 2: Dehydrochlorination of 1,1,1,3-Tetrachloropropane

Reaction: CCl₃CH₂CH₂Cl → CCl₂=CHCH₂Cl + CCl₃CH=CH₂ + HCl

Experimental Protocol: The 1,1,1,3-tetrachloropropane is dehydrochlorinated in a liquid

phase reactor. This can be achieved by adding a caustic solution (e.g., NaOH) in the

presence of a phase transfer catalyst[3][4]. Alternatively, a Lewis acid catalyst such as ferric

chloride can be used, often in a reactive distillation column to continuously remove the

products and HCl[1][5].

Quantitative Data:
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Parameter Value Reference

Temperature (Caustic)
40°C to 80°C (preferably 50°C

to 75°C)
[3][4]

Temperature (Catalytic)
80°C to 130°C (preferably

100°C to 120°C)
[1][5]

Pressure (Catalytic) 7 kPa to 100 kPa [1]

Catalyst Ratio (FeCl₃/HCC-

250fb)
50 to 5000 ppmw [1][5]

Residence Time (Catalytic) 0.5 to 8 hours [1][5]

Step 3: Chlorination of Trichloropropenes

Reaction: CCl₂=CHCH₂Cl / CCl₃CH=CH₂ + Cl₂ → CCl₃CHClCH₂Cl

Experimental Protocol: The mixture of trichloropropene isomers from the previous step is

reacted with chlorine gas to produce 1,1,1,2,3-pentachloropropane (HCC-240db)[1][5]. This

step is typically a straightforward chlorination reaction.

Quantitative Data: Specific quantitative data for this step is not detailed in the provided

search results, but it is a standard addition reaction.

Step 4: Dehydrochlorination of 1,1,1,2,3-Pentachloropropane

Reaction: CCl₃CHClCH₂Cl → CCl₂=CClCH₂Cl + CCl₃CCl=CH₂ + HCl

Experimental Protocol: The 1,1,1,2,3-pentachloropropane is dehydrochlorinated, often in a

reactor containing a base (caustic solution) or a dehydrochlorination catalyst like ferric

chloride, to yield a mixture of 1,1,2,3-tetrachloropropene and 2,3,3,3-

tetrachloropropene[1][4][5]. The reaction can be performed in a 1000 ml reactor equipped

with an agitator, distillation column, and condenser[1][5].

Quantitative Data:
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Parameter Value Reference

Temperature 120°C [1][5]

Pressure 20 kPa (150 mm Hg) [1][5]

Catalyst Anhydrous FeCl₃ [1][5]

Step 5: Isomerization of 2,3,3,3-Tetrachloropropene

Reaction: CCl₃CCl=CH₂ → CCl₂=CClCH₂Cl

Experimental Protocol: The mixture of tetrachloropropenes is treated with a Lewis acid

catalyst, typically anhydrous ferric chloride, to facilitate the allylic rearrangement of 2,3,3,3-

tetrachloropropene to the more stable 1,1,2,3-tetrachloropropene[1][3][5].

Quantitative Data: This step is often carried out to drive the equilibrium towards the desired

product. Haszeldine reported a thermal isomerization at 180°C yielding 45% of 1,1,2,3-

tetrachloropropene[4].

Method 2: Synthesis of 1,1,3,3-Tetrachloropropene
Reaction: Dehydrochlorination of 1,1,1,3,3-pentachloropropane.

Experimental Protocol: 1,1,1,3,3-pentachloropropane is placed in a jacketed glass reactor

with a reflux condenser under an inert nitrogen atmosphere. Anhydrous ferric chloride is

introduced as the catalyst, and the mixture is stirred[6].

Quantitative Data:

Parameter Value Reference

Reactant Purity
99.6% (1,1,1,3,3-

pentachloropropane)
[6]

Stirring Speed 800 rpm [6]

Catalyst Anhydrous Ferric Chloride [6]
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Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key reaction pathways and experimental workflows

described in this guide.
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Multi-Step Synthesis of 1,1,2,3-Tetrachloropropene

Ethylene

1,1,1,3-Tetrachloropropane

Step 1: Telomerization
(Fe, Phosphate promoter)

Carbon_Tetrachloride

Step 1: Telomerization
(Fe, Phosphate promoter)

Trichloropropene_Mixture

Step 2: Dehydrochlorination
(Caustic or FeCl3)

1,1,1,2,3-Pentachloropropane

Step 3: Chlorination
(Cl2)

Tetrachloropropene_Mixture

Step 4: Dehydrochlorination
(Caustic or FeCl3)

1,1,2,3-Tetrachloropropene

2,3,3,3-Tetrachloropropene

Step 5: Isomerization
(FeCl3)
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Experimental Workflow for 1,1,1,3-Tetrachloropropane Dehydrochlorination

Start

Charge Reactor with
1,1,1,3-Tetrachloropropane

and Catalyst (FeCl3)

Heat to 80-130°C
Set Pressure to 7-100 kPa

Continuous Feed and
Product Removal via
Reactive Distillation

Condense Overhead Stream
Separate HCl from
Organic Products

1,1,3-Trichloropropene &
3,3,3-Trichloropropene
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Synthesis of 1,1,3,3-Tetrachloropropene

1,1,1,3,3-Pentachloropropane

Dehydrochlorination Reaction
(Anhydrous FeCl3, Stirring)

1,1,3,3-Tetrachloropropene

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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